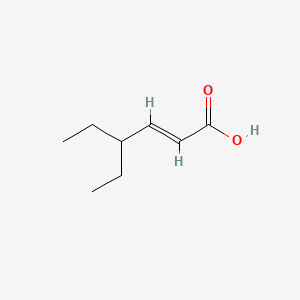![molecular formula C13H13FO B15323252 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or other suitable methods to introduce the phenyl group onto the bicyclic core.
Formation of the ethanone moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{2-Chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.
1-{2-Bromo-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Contains a bromo group, which may result in different chemical behavior and applications.
1-{2-Methyl-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13FO |
|---|---|
Molekulargewicht |
204.24 g/mol |
IUPAC-Name |
1-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H13FO/c1-9(15)12-7-13(8-12,11(12)14)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI-Schlüssel |
PBWMPDBKWQBXLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


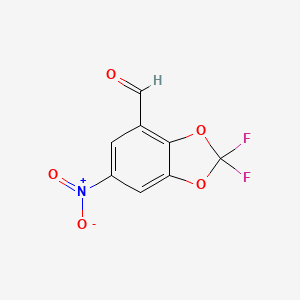

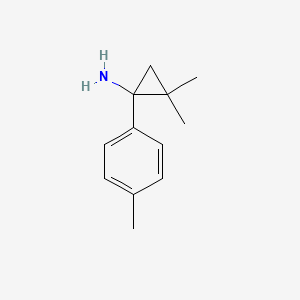
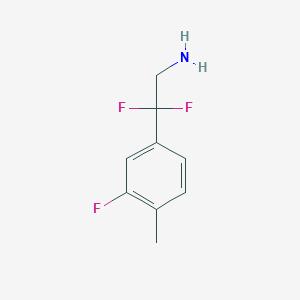


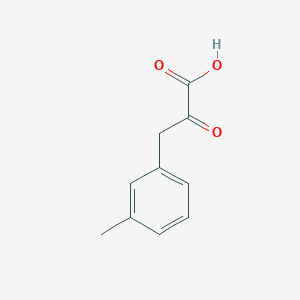

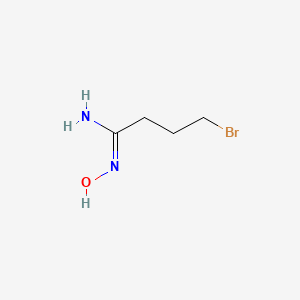
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)

amine, Mixture of diastereomers](/img/structure/B15323237.png)

